molecular formula C13H14N2O4 B13137092 (S)-1-Cbz-5-oxopyrrolidine-2-carboxamide

(S)-1-Cbz-5-oxopyrrolidine-2-carboxamide

Cat. No.: B13137092
M. Wt: 262.26 g/mol
InChI Key: LGUWGZWVSGLKLN-JTQLQIEISA-N
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Description

(S)-1-Cbz-5-oxopyrrolidine-2-carboxamide is a chiral compound with significant applications in various fields of chemistry and biology. The compound features a pyrrolidine ring, a carbobenzyloxy (Cbz) protecting group, and a carboxamide functional group. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cbz-5-oxopyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

    Introduction of the Cbz Protecting Group: The carbobenzyloxy group is introduced using benzyl chloroformate in the presence of a base like sodium hydroxide or potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an amine, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cbz-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using reagents like sodium azide or alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-1-Cbz-5-oxopyrrolidine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-1-Cbz-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Cbz-5-oxopyrrolidine-2-carboxamide: The enantiomer of the compound with different stereochemistry.

    1-Cbz-5-oxopyrrolidine-2-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide group.

    1-Cbz-5-oxopyrrolidine-2-methyl ester: A derivative with a methyl ester group.

Uniqueness

(S)-1-Cbz-5-oxopyrrolidine-2-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in asymmetric synthesis and drug development.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

benzyl (2S)-2-carbamoyl-5-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C13H14N2O4/c14-12(17)10-6-7-11(16)15(10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,17)/t10-/m0/s1

InChI Key

LGUWGZWVSGLKLN-JTQLQIEISA-N

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)N)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(=O)N(C1C(=O)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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